
5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid
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Overview
Description
5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid typically involves the following steps:
Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials.
Introduction of the boronic acid group: The boronic acid group is introduced via hydroboration, where a B–H bond is added over an alkene or alkyne.
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to streamline production .
Chemical Reactions Analysis
Types of Reactions
5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura coupling: This reaction forms carbon-carbon bonds and is widely used in organic synthesis.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Substitution reactions: The boronic acid group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid has been studied for its ability to inhibit proteases, enzymes that play crucial roles in various disease pathways, including cancer and inflammation. Boronic acids are known for their interactions with serine proteases, making this compound a candidate for developing novel therapeutic agents targeting these enzymes.
Drug Development
The compound's structure allows for modifications that can enhance its bioavailability and selectivity towards specific biological targets. Researchers have investigated its interactions with various proteases to elucidate its mechanism of action and therapeutic potential. The presence of the Boc group may also facilitate the synthesis of prodrugs that can be activated in vivo, further enhancing its application in drug development.
Biological Interaction Studies
Studies focusing on the binding affinity of this compound to different biological targets provide insights into its inhibitory capabilities and potential therapeutic uses. For instance, investigations into its interactions with specific proteases can inform the design of inhibitors with improved efficacy against diseases characterized by abnormal protease activity.
Synthetic Chemistry
The synthesis of this compound typically involves multi-step reactions that can be optimized for higher yields and purity. The synthetic pathway can include coupling reactions that utilize the boronic acid moiety for further functionalization, making it a valuable intermediate in organic synthesis.
Case Study 1: Inhibition of Proteases
Research has demonstrated that compounds similar to this compound exhibit potent inhibition against specific proteases involved in tumor progression. For instance, studies have shown that modifications to the boronic acid moiety can significantly enhance inhibitory potency against serine proteases implicated in cancer metastasis .
Case Study 2: Synthesis and Functionalization
A study focused on synthesizing derivatives of this compound highlighted the importance of the Boc group in facilitating controlled release mechanisms in drug formulations. By strategically modifying the structure, researchers were able to create prodrugs that demonstrated improved solubility and bioavailability in preclinical models .
Mechanism of Action
The mechanism of action of 5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki–Miyaura coupling, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . The compound’s boronic acid group can also interact with biological molecules, making it useful in drug development .
Comparison with Similar Compounds
Similar Compounds
- 5-(tert-Butylcarbamoyl)pyridine-3-boronic acid
- 3-tert-Butyl 5-borononicotinamide
- 3-tert-Butyl 5-borononicotinamide
Uniqueness
5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid is unique due to its specific structure, which includes a tert-butoxycarbonyl-protected amine group. This protection allows for selective reactions and enhances the compound’s stability during synthesis and application .
Biological Activity
5-(3-((tert-Butoxycarbonyl)amino)propanamido)pyridine-3-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound combines a pyridine ring with a tert-butoxycarbonyl (Boc) group, and is characterized by its unique functional groups that may enhance its stability and bioavailability.
- Molecular Formula : C13H20BN3O5
- Molecular Weight : 309.13 g/mol
The presence of both amine and boronic acid functional groups makes this compound relevant in various chemical and biological applications, particularly as a protease inhibitor, which is crucial in pathways related to cancer and inflammation .
The biological activity of this compound primarily stems from its ability to interact with biological targets, particularly proteases. Boronic acids are known to form reversible covalent bonds with the active site of serine proteases, thereby inhibiting their activity. This mechanism is particularly significant in the context of diseases where protease activity plays a critical role, such as in certain cancers and inflammatory diseases .
Inhibition Studies
Research has demonstrated that compounds similar to this compound exhibit varying degrees of inhibitory activity against different proteases. For instance:
Compound Name | Target Protease | IC50 (µM) |
---|---|---|
5-(3-amino-pyridin-4-yl)boronic acid | Trypsin | 25 |
5-(tert-Butylcarbamoyl)pyridine-3-boronic acid | Chymotrypsin | 15 |
This compound | Thrombin | TBD |
These studies indicate that the presence of the Boc group may contribute to the compound's selectivity and potency against specific proteases, enhancing its therapeutic potential .
Case Studies
Several case studies have highlighted the therapeutic implications of boronic acids in cancer treatment. For example, a study investigating the efficacy of boronic acid derivatives in inhibiting tumor growth showed promising results when tested on various cancer cell lines. The compound was able to induce apoptosis in cancer cells by inhibiting key proteases involved in cell survival pathways .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of boronic acid derivatives. Modifications to the pyridine ring or the amine side chain can significantly alter the inhibitory potency and selectivity of these compounds. For example, changing the position of the amine group or modifying the Boc group can lead to enhanced binding affinity towards specific proteases .
Properties
IUPAC Name |
[5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BN3O5/c1-13(2,3)22-12(19)16-5-4-11(18)17-10-6-9(14(20)21)7-15-8-10/h6-8,20-21H,4-5H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGITWATCYCNSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)NC(=O)CCNC(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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